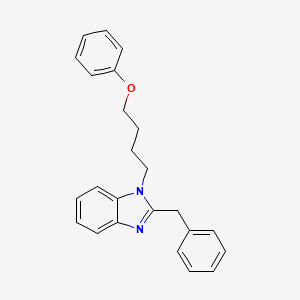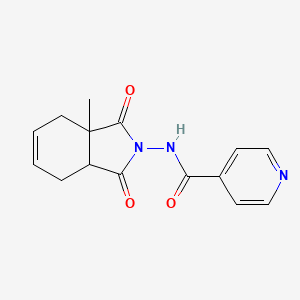![molecular formula C20H21BrN2O3 B4080479 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4080479.png)
2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate
Übersicht
Beschreibung
2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate, also known as BKM120, is a small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) pathway. The PI3K pathway is involved in cell growth and survival, and is frequently dysregulated in cancer. BKM120 has shown promise as a potential anticancer agent, and has been the subject of extensive scientific research.
Wirkmechanismus
2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate inhibits the PI3K pathway by binding to the p110α subunit of the PI3K enzyme. This leads to the inhibition of downstream signaling pathways, including the Akt and mTOR pathways. By inhibiting these pathways, 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing cell cycle arrest and apoptosis, 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate can also inhibit cell migration and invasion. 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate has also been shown to sensitize cancer cells to other anticancer agents, such as radiation and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer in laboratory experiments. However, one limitation of 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate is that it can be toxic to normal cells at high concentrations, which may limit its therapeutic potential.
Zukünftige Richtungen
There are a number of future directions for research on 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate. One area of interest is the development of combination therapies that include 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate and other anticancer agents. Another area of interest is the identification of biomarkers that can predict response to 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate treatment. Additionally, further research is needed to better understand the mechanisms of resistance to 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate and to develop strategies to overcome resistance. Overall, 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate has shown promise as a potential anticancer agent, and further research is needed to fully explore its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate has been extensively studied in preclinical and clinical trials for its potential as an anticancer agent. In vitro studies have shown that 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate inhibits the growth of a wide range of cancer cell lines, including breast, prostate, and glioblastoma. In vivo studies have shown that 2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate can inhibit tumor growth in mouse models of cancer.
Eigenschaften
IUPAC Name |
[1-(4-bromophenoxy)-3-(2-ethylbenzimidazol-1-yl)propan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c1-3-20-22-18-6-4-5-7-19(18)23(20)12-17(26-14(2)24)13-25-16-10-8-15(21)9-11-16/h4-11,17H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBBIXWRTKOJFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)Br)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromophenoxy)-3-(2-ethylbenzimidazol-1-yl)propan-2-yl] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-chloro-1-naphthamide](/img/structure/B4080400.png)
![7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080413.png)

![ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B4080422.png)

![methyl (1-(1,3-benzothiazol-2-yl)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B4080443.png)
![ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4080447.png)
![2-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4080452.png)
![7-(difluoromethyl)-5-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080459.png)
![N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B4080464.png)
![N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinamide](/img/structure/B4080469.png)
![N-{1-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2,4-dichlorobenzamide](/img/structure/B4080476.png)
![7-(difluoromethyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4080483.png)
![1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4080492.png)